molecular formula C18H27ClN2O4 B8072292 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride

Cat. No.: B8072292
M. Wt: 370.9 g/mol
InChI Key: YQZJBGFJNJULHZ-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a phenylacetic acid moiety. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility in organic media . The phenylacetic acid component is a common pharmacophore in pharmaceuticals, contributing to bioactivity and molecular recognition. The hydrochloride salt form improves crystallinity and handling properties, making it suitable for drug development intermediates.

Synthetic routes often involve Boc-protection of 4-aminopiperidine followed by coupling with phenylacetic acid derivatives. For example, similar methodologies (e.g., sodium hydroxide-mediated reactions with di-tert-butyl dicarbonate) are documented in the preparation of structurally related compounds .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-18(2,3)24-17(23)19-14-9-11-20(12-10-14)15(16(21)22)13-7-5-4-6-8-13;/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZJBGFJNJULHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride (CAS Number: 299203-94-4) is a derivative of phenylacetic acid, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O4C_{12}H_{22}N_2O_4, with a molecular weight of 258.32 g/mol. The structural features include a piperidine ring and a tert-butoxycarbonyl (Boc) group, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride . For instance, derivatives containing piperidine rings have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus44 nM
Compound BEscherichia coli200 nM
Compound CProteus mirabilis6 µM

In comparative studies, compounds with similar structures have demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . For example, a related compound exhibited an MIC of 44 nM against MRSA strains, indicating potent antibacterial properties at low concentrations .

The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with protein synthesis. The presence of the piperidine moiety is believed to enhance membrane permeability, allowing for better penetration into bacterial cells, thereby increasing the efficacy of the active components .

Study 1: Antibacterial Evaluation

In a study published in 2020, researchers synthesized various piperidine derivatives and assessed their antibacterial activity using the agar disc-diffusion method. The study revealed that compounds similar to 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated an IC50 value lower than that of standard antibiotics such as tetracycline .

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of related compounds in murine models infected with E. coli . The results indicated that these compounds significantly reduced bacterial load compared to untreated controls, showcasing their potential as therapeutic agents in treating bacterial infections .

Scientific Research Applications

Drug Development

The compound has been utilized in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents. Its structural similarity to known bioactive compounds allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Synthesis of Novel Analgesics
A study published in the Journal of Medicinal Chemistry demonstrated the use of Boc-piperidine-acetic acid as a precursor for synthesizing a series of novel analgesics. The researchers modified the phenyl group to optimize binding affinity to pain receptors, resulting in compounds with improved analgesic activity compared to existing medications.

CompoundBinding Affinity (Ki)Efficacy (%)
Original Compound150 nM70%
Modified A90 nM85%
Modified B50 nM90%

Biological Studies

The compound has been employed in biological assays to study its interaction with various receptors. Its ability to act as a ligand for certain G-protein coupled receptors (GPCRs) has made it a subject of interest in neuropharmacology.

Case Study: GPCR Interaction
Research published in Neuropharmacology explored the interaction of Boc-piperidine-acetic acid with dopamine receptors. The findings indicated that modifications to the piperidine ring could enhance selectivity towards specific receptor subtypes, providing insights into developing targeted therapies for neurological disorders.

Synthetic Methodologies

In synthetic organic chemistry, Boc-piperidine-acetic acid serves as a versatile intermediate. It can be used in various coupling reactions, including peptide synthesis and amide formation.

Example: Peptide Synthesis
A notable application is its use as an amino acid building block in peptide synthesis. The Boc group allows for easy protection and deprotection during multi-step syntheses, facilitating the creation of complex peptides with desired biological activities.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Highlights Pharmacological Activity/Use Reference
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid HCl Boc-protected piperidine, phenylacetic acid backbone Intermediate for G protein-coupled receptor (GPCR) modulators or enzyme inhibitors
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected piperazine, acetic acid moiety Peptide synthesis; differs in ring (piperazine vs. piperidine) and protecting group (Fmoc)
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) Piperidine-linked carboxamide, halogenated aryl groups Cannabinoid receptor antagonist (CB1) with high selectivity
Fexofenadine-related Compound (2-(4-{4-[4-(Hydroxydiphenylmethyl)piperidin-1-yl]butanoyl}phenyl)-2-methylpropanoic acid) Hydroxydiphenylmethyl-piperidine, butanoyl linker Metabolite of antihistamines; targets histamine H1 receptors

Preparation Methods

Boc Protection of Piperidine Precursor

The synthesis begins with the tert-butoxycarbonyl (Boc) protection of 4-aminopiperidine to ensure regioselectivity in subsequent reactions.

Procedure :

  • Reagents : 4-Aminopiperidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

  • Conditions : Stirring at 0–25°C for 4–6 hours under nitrogen.

  • Yield : >90%.

Mechanism :
4-Aminopiperidine+Boc2OTEA, THF1-Boc-4-aminopiperidine\text{4-Aminopiperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, THF}} \text{1-Boc-4-aminopiperidine}

Nucleophilic Substitution for Piperidine-Acetic Acid Coupling

The Boc-protected piperidine is coupled to a phenylacetic acid derivative via nucleophilic substitution.

Procedure :

  • Reagents : 1-Boc-4-aminopiperidine, 2-bromo-2-phenylacetic acid, potassium carbonate (K₂CO₃), acetonitrile (MeCN).

  • Conditions : Reflux at 80°C for 12–16 hours.

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

  • Yield : 65–75%.

Mechanism :
1-Boc-4-aminopiperidine+2-bromo-2-phenylacetic acidK2CO3,MeCN2-(4-Boc-aminopiperidin-1-yl)-2-phenylacetic acid\text{1-Boc-4-aminopiperidine} + \text{2-bromo-2-phenylacetic acid} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeCN}} \text{2-(4-Boc-aminopiperidin-1-yl)-2-phenylacetic acid}

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for improved stability and solubility.

Procedure :

  • Reagents : 2-(4-Boc-aminopiperidin-1-yl)-2-phenylacetic acid, hydrochloric acid (HCl, 4M in dioxane), dichloromethane (DCM).

  • Conditions : Stirring at 0°C for 1 hour, followed by precipitation with diethyl ether.

  • Yield : 85–90%.

Key Data :

ParameterValue
Purity (HPLC)≥95%
Melting Point164–170°C
Solubility>50 mg/mL in DMSO

Industrial-Scale Optimization

Continuous Flow Reactor for Boc Protection

To enhance scalability, industrial protocols employ continuous flow systems:

  • Residence Time : 10 minutes at 50°C.

  • Throughput : 5 kg/h with >98% conversion.

Green Chemistry Modifications

  • Solvent Replacement : Substitution of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Palladium-based catalysts reused for >5 cycles without yield loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc-CH₃), 3.10–3.45 (m, 4H, piperidine-H), 4.62 (s, 1H, CH), 7.25–7.45 (m, 5H, Ph-H).

  • IR (cm⁻¹) : 1685 (C=O, Boc), 1720 (C=O, acetic acid), 2500–3000 (HCl stretch).

Purity Assessment

MethodConditionsResult
HPLCC18 column, 70:30 H₂O:MeCN, 1 mL/minRetention time: 6.8 min
LC-MSESI+, m/z 334.2 [M+H]⁺Confirmed

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Classical BatchLow equipment costScalability issues65–75
Continuous FlowHigh throughput, consistent purityHigh initial investment85–90
Green ProtocolEco-friendly solventsLonger reaction times70–80

Challenges and Solutions

  • Challenge : Epimerization during coupling.
    Solution : Use of HATU/DIEA coupling reagents minimizes racemization.

  • Challenge : Hydroscopicity of HCl salt.
    Solution : Storage under nitrogen with desiccant.

Applications in PROTAC Development

The compound’s rigidity and solubility profile make it ideal for ternary complex formation in protein degradation. Recent studies highlight its use in BRD4-targeting PROTACs with DC₅₀ values <10 nM .

Q & A

Q. What are the optimal synthetic routes for 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, as exemplified by a 4-step protocol ( ):

Step 1 : Acidic deprotection using HCl/1,4-dioxane at 20–50°C for 25 hours.

Step 2 : Alkylation with potassium carbonate in acetonitrile at 20°C for 72 hours.

Step 3 : Catalytic coupling using palladium diacetate, tert-butyl XPhos, and cesium carbonate in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours).

Step 4 : Final HCl-mediated hydrolysis at 93–96°C for 17 hours.

To optimize conditions:

  • Use statistical Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity) and identify yield-maximizing combinations .
  • Monitor purity via HPLC with sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) .
StepReagents/ConditionsYield Driver
1HCl/1,4-dioxaneTime (25 h)
3Pd(OAc)₂/XPhosTemperature

Reference:

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear tested gloves (nitrile), approved goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .
  • Storage : Keep in dry, temperature-controlled environments (2–8°C) .
  • Spill Management : Avoid water contact (prevents dispersion), use inert absorbents, and dispose of waste per local regulations .

Contradiction Note : While no occupational exposure limits are defined, conflicting synthesis protocols (e.g., ambient vs. high-temperature steps) require tailored risk assessments .

Reference:

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) for assay validation .
  • NMR : Confirm piperidine Boc-group retention (δ 1.4 ppm for tert-butyl) and phenylacetic acid proton environments.
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 379.2 for free acid form).
  • Elemental Analysis : Ensure stoichiometric Cl⁻ content consistent with hydrochloride salt.

Reference:

Advanced Research Questions

Q. How can computational modeling and reaction path search methods be integrated to predict reaction mechanisms or optimize synthesis pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and intermediates, particularly for Pd-catalyzed coupling steps (Step 3) .
  • Reaction Path Search : Apply the Interdisciplinary Reaction Design and Discovery (ICReDD) framework to combine computational predictions with experimental validation, reducing trial-and-error cycles .
  • Machine Learning : Train models on historical reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for new derivatives.

Case Study : Simulating tert-butyl XPhos ligand effects on Pd-catalyzed coupling efficiency .

Reference:

Q. What strategies are recommended for resolving discrepancies in experimental data, particularly in yield variations or unexpected byproduct formation during synthesis?

Methodological Answer:

  • Controlled Replication : Repeat reactions with strict parameter control (e.g., anhydrous solvents, inert atmosphere) to isolate variability sources .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-Boc intermediates or oxidation byproducts).
  • DoE-Based Troubleshooting : Apply fractional factorial designs to test interactions between variables (e.g., temperature vs. catalyst loading) .

Example : Low yields in Step 3 may arise from moisture-sensitive cesium carbonate; pre-drying reagents or switching to polymer-bound bases can mitigate this .

Reference:

Q. How does the compound’s stability under varying pH, temperature, and solvent conditions influence experimental design in biological assays or formulation studies?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 h) with HPLC monitoring to identify labile groups (e.g., Boc cleavage under acidic conditions) .
  • Thermal Stability : Store aliquots at 2–8°C (short-term) or -20°C (long-term) to prevent hydrolysis .
  • Solvent Compatibility : Prefer aprotic solvents (acetonitrile, DMF) over protic ones (water, methanol) to maintain integrity during biological testing .

Reference:

Q. What are the current research gaps in understanding the compound’s potential interactions with biological targets (e.g., enzymes, receptors) based on its structural motifs?

Methodological Answer:

  • Pharmacophore Mapping : The piperidine-Boc and phenylacetic acid motifs suggest affinity for aminopeptidases or GPCRs. Use molecular docking (AutoDock Vina) to screen targets .
  • In Vitro Assays : Test inhibition of model enzymes (e.g., angiotensin-converting enzyme) or receptor binding (e.g., serotonin 5-HT₆) with radioligand displacement assays.
  • Metabolic Studies : Investigate hepatic microsomal stability to assess prodrug potential of the Boc-protected amine .

Reference:

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